molecular formula C13H16N5NaO8S B13911065 Antibacterial agent 49

Antibacterial agent 49

Cat. No.: B13911065
M. Wt: 425.35 g/mol
InChI Key: KVOHOMCPAAWLAM-RJUBDTSPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 49 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 49 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific antibacterial moieties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 49 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.

Scientific Research Applications

Antibacterial agent 49 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of antibacterial agent 49 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. The compound binds to specific proteins involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby disrupting its formation and integrity .

Comparison with Similar Compounds

Antibacterial agent 49 is unique in its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Similar compounds include:

    Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.

    Tetracycline: Inhibits protein synthesis but has a different mechanism of action and spectrum of activity.

    Ciprofloxacin: Targets bacterial DNA gyrase but is prone to resistance development.

In comparison, this compound offers a broader spectrum of activity and a lower propensity for resistance, making it a valuable addition to the arsenal of antibacterial agents .

Properties

Molecular Formula

C13H16N5NaO8S

Molecular Weight

425.35 g/mol

IUPAC Name

sodium;[(2S,5R)-2-[5-(morpholine-4-carbonyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C13H17N5O8S.Na/c19-12(16-3-5-24-6-4-16)11-15-14-10(25-11)9-2-1-8-7-17(9)13(20)18(8)26-27(21,22)23;/h8-9H,1-7H2,(H,21,22,23);/q;+1/p-1/t8-,9+;/m1./s1

InChI Key

KVOHOMCPAAWLAM-RJUBDTSPSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N4CCOCC4.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N4CCOCC4.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.